

Spectroscopic Profile of 2-(Bromomethyl)pyridine Hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Bromomethyl)pyridine
hydrobromide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-(Bromomethyl)pyridine hydrobromide**, a key building block in synthetic chemistry and pharmaceutical development. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in its characterization.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-(Bromomethyl)pyridine hydrobromide**. It is important to note that spectroscopic data for the hydrobromide salt may differ slightly from the free base, 2-(bromomethyl)pyridine, particularly in NMR due to the protonation of the pyridine nitrogen.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not explicitly available in search results			

Note: ^1H NMR data for the closely related compound, 2,6-Bis(bromomethyl)pyridine, has been reported, but specific data for the title compound is not readily available in the provided search results.

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Data not explicitly available in search results	

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Interpretation
Conforms to structure	Specific peak data not provided, but commercial sources confirm conformity of the IR spectrum. [1]

Table 4: Mass Spectrometry (MS) Data

m/z	Interpretation
172.0	$[\text{M-HBr}]^+$, Molecular ion of the free base
92.1	$[\text{M-HBr-Br}]^+$, Loss of a bromine radical from the free base

Note: The mass spectrum of the hydrobromide salt will typically show the molecular ion of the free base, 2-(bromomethyl)pyridine, as the hydrobromide salt dissociates in the mass spectrometer. The NIST Mass Spectrometry Data Center provides data for the free base, 2-(bromomethyl)pyridine.[\[2\]](#)

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and accurate spectroscopic analysis. The following are generalized procedures adapted for the characterization of **2-(Bromomethyl)pyridine hydrobromide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2-(Bromomethyl)pyridine hydrobromide** in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄). The choice of solvent is critical as the acidic proton from the hydrobromide may exchange with solvent protons.
- **Instrumentation:** Utilize a standard NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
- **¹H NMR Acquisition:**
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak.
- **¹³C NMR Acquisition:**
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

- **Sample Preparation:** Prepare the sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for solid samples. A small amount of the powdered **2-(Bromomethyl)pyridine hydrobromide** is placed directly on the ATR crystal.

- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal.
 - Record the sample spectrum over a typical range of 4000-400 cm^{-1} .
 - The final spectrum is presented in terms of transmittance or absorbance. PubChem notes the availability of an ATR-IR spectrum from a commercial source.[\[3\]](#)

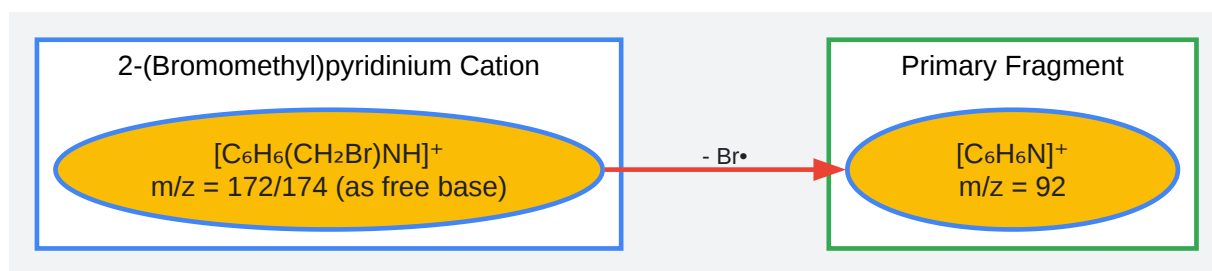
Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of **2-(Bromomethyl)pyridine hydrobromide** in a suitable volatile solvent such as methanol or acetonitrile.
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS), can be used. For GC-MS, the sample would need to be derivatized or the free base analyzed.
- Data Acquisition (ESI-MS):
 - Infuse the sample solution directly into the ESI source.
 - Operate the mass spectrometer in positive ion mode to detect the $[\text{M-HBr}+\text{H}]^+$ ion (the protonated free base).
 - Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
- Data Acquisition (GC-MS of the free base):
 - Injector: Split/splitless injector at 250 °C.
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Oven Program: Start at a low temperature (e.g., 70 °C), then ramp to a higher temperature (e.g., 280 °C).
 - Ionization: Electron Ionization (EI) at 70 eV.

Visualizations

Chemical Structure and Fragmentation

The following diagram illustrates the chemical structure of the 2-(bromomethyl)pyridinium cation, as it exists in the hydrobromide salt, and its primary fragmentation pathway observed in mass spectrometry.

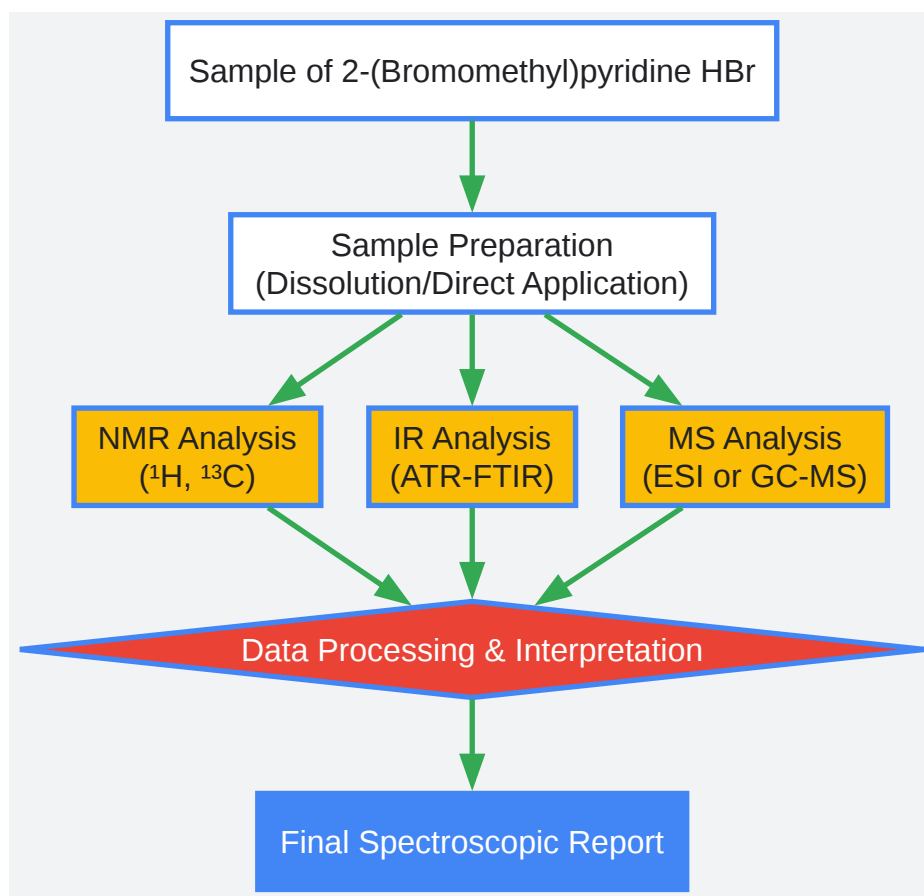


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Caption: Mass spectrometry fragmentation of 2-(bromomethyl)pyridine.

Spectroscopic Analysis Workflow

The logical workflow for the complete spectroscopic characterization of **2-(Bromomethyl)pyridine hydrobromide** is depicted below.



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Caption: General workflow for spectroscopic analysis.

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References

- 1. 2-(Bromomethyl)pyridine hydrobromide, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. 2-(Bromomethyl)pyridine | C₆H₆BrN | CID 564209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(Bromomethyl)pyridine hydrobromide | C₆H₇Br₂N | CID 2734720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Spectroscopic Profile of 2-(Bromomethyl)pyridine Hydrobromide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1270777#2-bromomethyl-pyridine-hydrobromide-spectroscopic-data-nmr-ir-ms]

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